2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
Overview
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound featuring a tetrazole ring and various functional groups
Preparation Methods
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 2-chlorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with 2-(3,4-dimethoxyphenyl)ethylamine through an acylation reaction to form the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and phenylacetamide derivatives. Compared to these compounds, 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5-Phenyltetrazole
- 2-(3,4-Dimethoxyphenyl)acetamide .
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-16-8-7-13(11-17(16)28-2)9-10-21-18(26)12-25-23-19(22-24-25)14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONMKLFTMFTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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